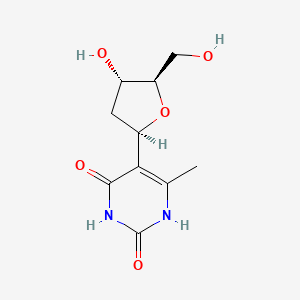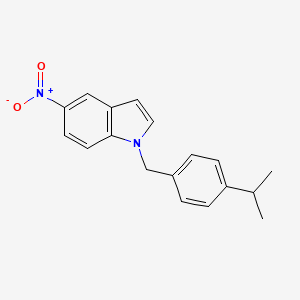
1-(4-Isopropylbenzyl)-5-nitro-1H-indole
Übersicht
Beschreibung
1-(4-Isopropylbenzyl)-5-nitro-1H-indole is a useful research compound. Its molecular formula is C18H18N2O2 and its molecular weight is 294.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Isopropylbenzyl)-5-nitro-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Isopropylbenzyl)-5-nitro-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
1-(4-Isopropylbenzyl)-5-nitro-1H-indole, as part of the indole family, is involved in various synthesis and functionalization processes. Indoles are crucial in synthesizing a wide range of biologically active natural and synthetic compounds. For over a century, the synthesis and functionalization of indoles have been a research focus, leading to the development of classical methods like the Fisher indole synthesis and the Gassman synthesis, among others. In recent decades, palladium-catalyzed reactions have become significant in this field, offering a versatile approach applicable to complex molecules (Cacchi & Fabrizi, 2005).
Chemical Transformations
Studies on 2-nitro-1-(phenylsulfonyl)indole have revealed its potential in undergoing nucleophilic addition reactions, leading to the formation of various substituted nitroindoles. This type of reaction showcases the versatility of indole compounds in chemical transformations and synthesis (Pelkey, Barden, & Gribble, 1999).
Reactions with Nitrogen Compounds
Indoles, including 1-(4-Isopropylbenzyl)-5-nitro-1H-indole, react with nitrogen dioxide and nitrous acid to form various derivatives. These reactions lead to the formation of isonitroso and nitroso indole derivatives, demonstrating the chemical diversity and reactivity of indoles with nitrogen compounds (Astolfi et al., 2006).
Antituberculosis Activity
1H-indole derivatives, such as 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones, have shown significant inhibitory activity against Mycobacterium tuberculosis. The antituberculosis activity of these molecules was investigated using the Electronic-Topological Method and Artificial Neural Networks, highlighting the biomedical applications of indole derivatives (Karalı et al., 2007).
Molecular Orbital Calculations
Density Functional Theory and Molecular Orbital Calculations on derivatives of 1-(phenylsulfonyl)indole, which is structurally related to 1-(4-Isopropylbenzyl)-5-nitro-1H-indole, provide insights into their electronic structure and potential chemical reactivity. These studies are essential in understanding the properties of indole derivatives for various applications (Mannes et al., 2017).
Pharmaceutical and Biological Research
The indole framework, as seen in compounds like 1-(4-Isopropylbenzyl)-5-nitro-1H-indole, is crucial in pharmaceutical and biological research due to its transformation capabilities. The synthesis of optically pure indolyl nitroalkenes, a type of tryptamine precursor, is of great interest for pharmaceutical research, showcasing the significance of indole compounds in drug development (Chen et al., 2013).
Eigenschaften
IUPAC Name |
5-nitro-1-[(4-propan-2-ylphenyl)methyl]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13(2)15-5-3-14(4-6-15)12-19-10-9-16-11-17(20(21)22)7-8-18(16)19/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIDYVJJAWZWMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isopropylbenzyl)-5-nitro-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



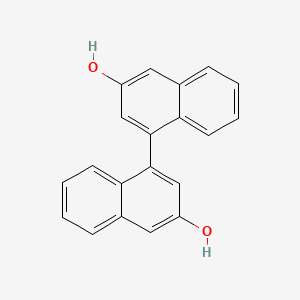




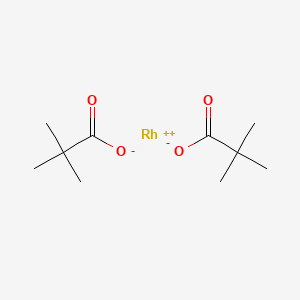


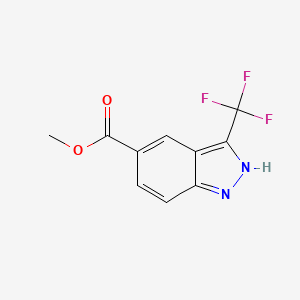
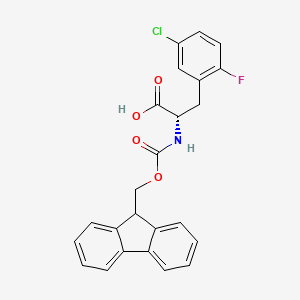
![Carbamicacid,N-[(1S)-1-(2-chloroacetyl)-5-[[(1,1-dimethylethoxy)carbonyl]amino]pentyl]-,9H-fluoren-9-ylmethylester](/img/structure/B8113446.png)
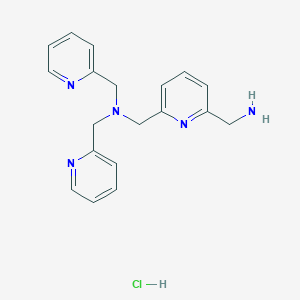
![((3aR,4R,6R,6aS)-6-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B8113461.png)
